N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea
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Overview
Description
N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea is a synthetic organic compound known for its antioxidative properties. It is characterized by the presence of two 3,5-di-tert-butyl-4-hydroxyphenyl groups attached to a urea moiety. This compound is widely used in various industrial applications due to its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzylamine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3,5-di-tert-butyl-4-hydroxybenzylamine and phosgene.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-50°C.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Widely used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidative properties of N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative damage. The compound also forms stable radicals that do not propagate the chain reaction, effectively terminating the oxidative process.
Comparison with Similar Compounds
Similar Compounds
Irganox 1098: N,N’-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide), used as a polymer stabilizer.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
3,5-di-tert-Butyl-4-hydroxyanisole: A phenolic antioxidant used in various applications.
Uniqueness
N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea is unique due to its dual phenolic groups attached to a urea moiety, providing enhanced stability and antioxidative properties compared to other similar compounds. Its effectiveness in preventing oxidative degradation makes it a valuable additive in various industrial applications.
Properties
CAS No. |
90936-76-8 |
---|---|
Molecular Formula |
C29H44N2O3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
1,3-bis(3,5-ditert-butyl-4-hydroxyphenyl)urea |
InChI |
InChI=1S/C29H44N2O3/c1-26(2,3)19-13-17(14-20(23(19)32)27(4,5)6)30-25(34)31-18-15-21(28(7,8)9)24(33)22(16-18)29(10,11)12/h13-16,32-33H,1-12H3,(H2,30,31,34) |
InChI Key |
LRBQXZKJZYCYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC(=O)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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